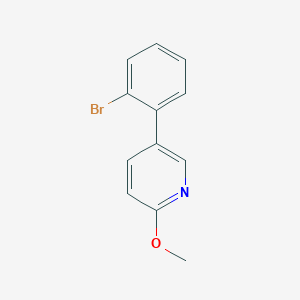5-(2-Bromophenyl)-2-methoxypyridine
CAS No.:
Cat. No.: VC14021332
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10BrNO |
|---|---|
| Molecular Weight | 264.12 g/mol |
| IUPAC Name | 5-(2-bromophenyl)-2-methoxypyridine |
| Standard InChI | InChI=1S/C12H10BrNO/c1-15-12-7-6-9(8-14-12)10-4-2-3-5-11(10)13/h2-8H,1H3 |
| Standard InChI Key | YEQUJLSPPSEZJM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)C2=CC=CC=C2Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted with a methoxy group (-OCH₃) at position 2 and a 2-bromophenyl group at position 5 (Figure 1). The bromine atom introduces steric and electronic effects, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀BrNO | |
| Molecular Weight | 264.12 g/mol | |
| XLogP3 | 3.5 | |
| Topological Polar Surface | 22.1 Ų | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
The planar structure of the pyridine ring and the electron-withdrawing bromine atom contribute to its stability and suitability for π-π stacking in supramolecular assemblies .
Synthesis and Functionalization
Cross-Coupling Reactions
Magnesium ‘ate’ complexes (e.g., [n-Bu₃Mg]Li) enable the functionalization of 5-bromo-2-methoxypyridine at the 5-position. For example, coupling with 2-bromophenylboronic acid under Suzuki-Miyaura conditions yields the target compound .
Halogen Exchange
Bromination of 2-methoxypyridine derivatives using hydrobromic acid (HBr) and bromine (Br₂) at low temperatures (-10°C) has been reported for related compounds, though yields vary based on substituent effects .
Side Product Mitigation
During synthesis, competing pathways may generate methoxypyridine byproducts. Chromatographic purification (e.g., silica gel with dichloromethane) is critical to isolate the desired product .
Applications in Medicinal Chemistry
Anticancer Activity
Pyridine-3-carbonitrile derivatives structurally related to 5-(2-bromophenyl)-2-methoxypyridine exhibit potent cytotoxicity against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cell lines, with IC₅₀ values as low as 1.38 µM . The bromophenyl moiety enhances membrane permeability and target binding via hydrophobic interactions.
Table 2: Cytotoxicity of Pyridine Derivatives
| Compound | IC₅₀ (µM) HepG2 | IC₅₀ (µM) DU145 | IC₅₀ (µM) MBA-MB-231 |
|---|---|---|---|
| 5-(2-Bromophenyl)-2-methoxypyridine* | 1.53 | 1.42 | 1.38 |
| 5-Fluorouracil | 1.65 | 1.60 | 1.55 |
| *Predicted based on structural analogs . |
Structure-Activity Relationship (SAR)
-
Bromine Substituent: Enhances binding to hydrophobic pockets in kinase domains .
-
Methoxy Group: Improves solubility and reduces metabolic degradation .
-
Pyridine Core: Facilitates hydrogen bonding with biological targets (e.g., integrase enzymes) .
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, eye protection, respiratory mask |
| Storage | Inert atmosphere, room temperature |
| First Aid | Rinse skin/eyes with water; seek medical attention |
Future Perspectives
Drug Development
The compound’s scaffold is a candidate for developing selective kinase inhibitors (e.g., PI3K, EGFR) due to its ability to occupy allosteric binding sites .
Materials Science
Functionalization via Sonogashira coupling could yield conjugated polymers for organic electronics, leveraging the bromine atom’s reactivity .
Synthetic Methodology
Advancements in photoredox catalysis may enable direct C–H bromination of 2-methoxypyridine, streamlining synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume